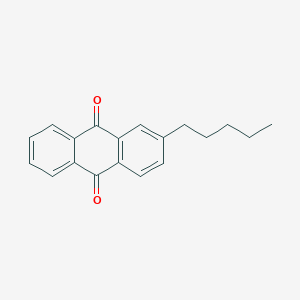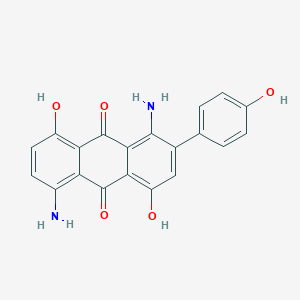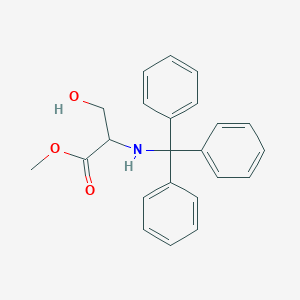
Dimethyl 2-propylmalonate
Overview
Description
Dimethyl 2-propylmalonate, also known as propanedioic acid, 2-propyl-, dimethyl ester, is an organic compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is characterized by its propyl and malonate functional groups, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-propylmalonate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of dimethyl malonate with a weak base, followed by alkylation with propyl bromide. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with propyl bromide to yield this compound .
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and efficient purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-propylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it hydrolyzes to form 2-propylmalonic acid.
Decarboxylation: Upon heating, it can decarboxylate to yield 2-propylacetic acid.
Alkylation: It can be further alkylated at the alpha position using alkyl halides.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions
Decarboxylation: Heating at elevated temperatures (150-200°C)
Alkylation: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride), anhydrous solvents (e.g., tetrahydrofuran)
Major Products:
Hydrolysis: 2-propylmalonic acid
Decarboxylation: 2-propylacetic acid
Alkylation: Various substituted malonates depending on the alkyl halide used.
Scientific Research Applications
Dimethyl 2-propylmalonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: It serves as a precursor for the synthesis of anticonvulsant drugs such as brivaracetam.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of dimethyl 2-propylmalonate involves its role as a malonate derivative. In biological systems, malonate derivatives can inhibit enzymes such as succinate dehydrogenase by mimicking the structure of succinate, thereby interfering with the tricarboxylic acid cycle. This inhibition can lead to a decrease in cellular respiration and energy production .
Comparison with Similar Compounds
Dimethyl malonate: A simpler malonate ester without the propyl group.
Diethyl malonate: An ester with ethyl groups instead of methyl groups.
Methyl propyl malonate: A mixed ester with one methyl and one propyl group.
Comparison: Dimethyl 2-propylmalonate is unique due to its propyl group, which imparts different reactivity and physical properties compared to other malonate esters. For example, the presence of the propyl group can influence the compound’s solubility, boiling point, and reactivity in alkylation reactions .
Properties
IUPAC Name |
dimethyl 2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSAGKZHIWKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930771 | |
| Record name | Dimethyl propylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-96-2 | |
| Record name | 1,3-Dimethyl 2-propylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl propylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-propyl-, 1,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dimethyl 2-propylmalonate in the synthesis of Brivaracetam?
A1: this compound serves as the crucial starting point in the economic, kilogram-scale synthesis of Brivaracetam. [] This synthetic route, utilizing porcine pancreatic lipase for an enzymatic hydrolysis step, highlights the compound's importance in achieving cost-effective large-scale production of this antiepileptic drug. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)









